ET-JQ1-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ET-JQ1-OH is a chemical compound designed to inhibit bromodomain and extraterminal (BET) proteins in an allele-specific manner. BET proteins play a crucial role in regulating gene expression and are implicated in various pathological processes, including cancer and inflammation .
Preparation Methods
The synthesis of ET-JQ1-OH involves a stereoselective route that ensures high enantiomeric purity. One method includes the stereocontrolled alkylation of an N-Pf protected aspartic acid derivative, followed by a series of steps to yield the final product with 99% enantiomeric excess .
Chemical Reactions Analysis
ET-JQ1-OH undergoes various chemical reactions, including oxidation and reduction. For instance, the compound can be oxidized to form an aldehyde at the 2-position of the thiophene ring, which can then be reduced to the 2-hydroxymethyl analog . Common reagents used in these reactions include tetrabutylammonium decatungstate under photochemical conditions . The major products formed from these reactions include the aldehyde and hydroxymethyl analogs .
Scientific Research Applications
ET-JQ1-OH has a wide range of scientific research applications. It is primarily used as a BET inhibitor to study gene expression and associated pathological processes. In cancer research, this compound has shown promise in inhibiting the growth of various cancer cell lines by targeting BRD4, a key BET protein . Additionally, it has been used to study inflammatory responses, particularly in conditions like endotoxemia-induced colon injury . The compound is also being explored for its potential in treating triple-negative breast cancer through nanoparticle formulations .
Mechanism of Action
ET-JQ1-OH exerts its effects by competitively binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histones . This inhibition disrupts the transcriptional regulation mediated by BET proteins, leading to reduced expression of oncogenes and inflammatory cytokines . The molecular targets include BRD4, which is involved in various cellular processes such as cell proliferation and inflammation .
Comparison with Similar Compounds
ET-JQ1-OH is similar to other BET inhibitors like JQ1 and I-BET762, which also target bromodomains of BET proteins . this compound is unique in its allele-specific inhibition, providing higher selectivity for certain BET protein mutants . This selectivity makes it a valuable tool for studying specific gene expression pathways and developing targeted therapies. Other similar compounds include ET-JQ1-OMe, which also exhibits high selectivity for BET protein mutants .
Properties
Molecular Formula |
C21H21ClN4O2S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoic acid |
InChI |
InChI=1S/C21H21ClN4O2S/c1-5-15(21(27)28)18-19-25-24-12(4)26(19)20-16(10(2)11(3)29-20)17(23-18)13-6-8-14(22)9-7-13/h6-9,15,18H,5H2,1-4H3,(H,27,28)/t15-,18+/m1/s1 |
InChI Key |
UAFUXHFSKWIFOW-QAPCUYQASA-N |
Isomeric SMILES |
CC[C@H]([C@H]1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)O |
Canonical SMILES |
CCC(C1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.